molecular formula C6H11B B1525655 1-(Bromomethyl)-3-methylcyclobutane CAS No. 1399660-26-4

1-(Bromomethyl)-3-methylcyclobutane

Cat. No. B1525655
M. Wt: 163.06 g/mol
InChI Key: CQGSAQQXRNAGKV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclobutane is a chemical compound that belongs to the class of organic compounds known as cyclobutanes . These are compounds containing the cyclobutane carbon ring, a cycloalkane with four carbon atoms .


Synthesis Analysis

The synthesis of 1-(Bromomethyl)-3-methylcyclobutane could potentially involve bromination reactions of cyclobutane derivatives . The bromination of organic molecules has been extensively studied and there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-3-methylcyclobutane can be inferred from similar compounds. For example, the structure of brominated cyclohexanes has been extensively studied . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-3-methylcyclobutane are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Synthesis and Reactivity

  • Small-Ring Compounds and Synthesis Techniques : Research by Applequist and Roberts (1956) explored the synthesis of methylenecyclobutene from diethyl methylenemalonate, leading to advances in small-ring compound synthesis. Their work provides insights into the use of anthracene as a blocking group for the exocyclic double bond during cyclobutane ring closure, demonstrating the foundational synthetic strategies that may apply to compounds like 1-(Bromomethyl)-3-methylcyclobutane (Applequist & Roberts, 1956).

  • Functionalized Cycloalkane Scaffolds : Moens, D’hooghe, and Kimpe (2013) developed a convenient three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This method involves bromofluorination to yield 1-bromomethyl-1-fluorocycloalkanes, showcasing the utility of 1-(Bromomethyl)-3-methylcyclobutane in the synthesis of functionalized scaffolds (Moens, D’hooghe, & Kimpe, 2013).

  • Lewis Acid-Catalyzed Reactions : Yao and Shi (2007) investigated the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. Their findings highlight the synthetic flexibility of cyclobutane derivatives, including potentially 1-(Bromomethyl)-3-methylcyclobutane, in generating diverse molecular structures (Yao & Shi, 2007).

Chemical Properties and Applications

  • Spectroscopy and Structure Determination : Hittich's study on the NMR spectroscopy of 1-chloro- and 1-bromocyclobutane derivatives provides critical data for understanding the chemical environment and structural aspects of similar compounds. This research emphasizes the role of halogen substituents in determining the stereochemistry and reactivity of cyclobutanes (Hittich, 1982).

  • Photocycloaddition Products : Research into the photocycloaddition reactions of coordination polymers, as conducted by Hu et al. (2015), showcases the potential for creating novel structures through light-induced transformations. While not directly involving 1-(Bromomethyl)-3-methylcyclobutane, this study exemplifies the broader applications of cyclobutane derivatives in material science and coordination chemistry (Hu et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromobutane, indicates that it is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-methylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGSAQQXRNAGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methylcyclobutane

CAS RN

1399660-26-4
Record name 1-(bromomethyl)-3-methylcyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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